N-(4-fluorobenzyl)-4-propoxybenzamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-11-21-16-9-5-14(6-10-16)17(20)19-12-13-3-7-15(18)8-4-13/h3-10H,2,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVJNLCKCSSOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-(4-fluorobenzyl)-4-propoxybenzamide
A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by breaking it down into simpler, commercially available starting materials. The primary disconnection strategy focuses on the most synthetically accessible bonds: the amide and the ether linkages.
The most logical disconnection is the amide bond (C-N bond), which is a common and well-established transformation in organic synthesis. This disconnection yields two key precursors: 4-propoxybenzoic acid and 4-fluorobenzylamine (B26447).
A further retrosynthetic step can be applied to 4-propoxybenzoic acid by disconnecting the ether bond (C-O bond). This leads to 4-hydroxybenzoic acid and a suitable propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, via a Williamson ether synthesis approach.
This two-step disconnection strategy is outlined in the table below:
| Retrosynthetic Step | Target Bond | Precursors |
| Step 1 | Amide (C-N) | 4-Propoxybenzoic acid and 4-Fluorobenzylamine |
| Step 2 | Ether (C-O) | 4-Hydroxybenzoic acid and a Propyl Halide |
This analysis simplifies the synthesis to the formation of an ether linkage followed by an amide bond formation, both of which are fundamental and well-documented reactions in organic chemistry.
Established Synthetic Routes for this compound
Based on the retrosynthetic analysis, the forward synthesis of this compound can be achieved through various established methods. These routes primarily focus on the efficient formation of the central amide bond and the synthesis of the necessary precursors.
The crucial step in the synthesis of this compound is the formation of the amide bond. This can be accomplished through several reliable methods, with the most common being the reaction of a carboxylic acid derivative with an amine.
A widely used and efficient method for forming the amide bond is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride. In this case, 4-propoxybenzoyl chloride is reacted with 4-fluorobenzylamine. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure for this transformation is as follows:
| Step | Procedure |
| 1 | 4-Propoxybenzoic acid is converted to 4-propoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). |
| 2 | The resulting 4-propoxybenzoyl chloride is dissolved in a suitable aprotic solvent. |
| 3 | 4-Fluorobenzylamine and a base (e.g., triethylamine (B128534) or pyridine) are added to the solution. |
| 4 | The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). |
| 5 | The product, this compound, is then isolated and purified through standard workup and crystallization or chromatography techniques. |
This method is often preferred due to the high reactivity of the acid chloride, which typically leads to high yields of the desired amide under mild conditions.
Beyond the use of acid chlorides, a variety of modern coupling reagents have been developed for the direct formation of amide bonds from carboxylic acids and amines, avoiding the need to prepare the more reactive acid chloride intermediate. These reagents are particularly useful when dealing with sensitive substrates.
Commonly used coupling reagents include carbodiimides and phosphonium (B103445) or uronium salts. The general principle involves the in-situ activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.
| Coupling Reagent Class | Examples | General Conditions |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Typically performed in aprotic solvents like dichloromethane or dimethylformamide. Often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and reduce side reactions. nih.gov |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient reagents that promote rapid amide bond formation, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). mychemblog.comcommonorganicchemistry.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for sterically hindered couplings and can be used in a variety of aprotic solvents. |
| Other Reagents | COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A newer generation coupling reagent known for its high efficiency and safety profile. researchgate.net |
The choice of coupling reagent and conditions can be optimized based on the specific substrates and desired reaction scale to achieve high yields and purity of this compound.
The successful synthesis of the target molecule relies on the availability and purity of its precursors. This subsection details the preparation of the key starting material, 4-propoxybenzoic acid, and its derivatives.
The precursor, 4-propoxybenzoic acid, can be synthesized from the readily available 4-hydroxybenzoic acid through a Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a propyl halide.
A typical synthetic sequence is as follows:
| Step | Reaction | Reagents and Conditions |
| 1 | Etherification | 4-Hydroxybenzoic acid is treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a polar solvent (e.g., ethanol (B145695) or DMF). A propyl halide, such as 1-bromopropane or 1-iodopropane, is then added, and the mixture is heated to facilitate the SN2 reaction. masterorganicchemistry.comyoutube.com |
| 2 | Acidification | After the reaction is complete, the mixture is acidified to protonate the carboxylate and precipitate the 4-propoxybenzoic acid product. |
| 3 | Purification | The crude 4-propoxybenzoic acid can be purified by recrystallization. |
Once 4-propoxybenzoic acid is obtained, it can be converted to its more reactive derivative, 4-propoxybenzoyl chloride, if the Schotten-Baumann route is chosen for amide bond formation. This is typically achieved by reacting the carboxylic acid with a chlorinating agent.
| Reaction | Reagents |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |
The resulting 4-propoxybenzoyl chloride can then be used directly in the coupling reaction with 4-fluorobenzylamine.
Precursor Synthesis and Functionalization
Synthesis of 4-Fluorobenzylamine Precursors
4-Fluorobenzylamine serves as a crucial intermediate for a variety of chemical syntheses, including the title compound. guidechem.com Several synthetic pathways have been developed for its preparation, starting from different materials and employing various reagents.
One common approach involves the reduction of 4-fluorobenzonitrile. While effective, the industrial availability of the nitrile starting material can be a limitation. guidechem.com Alternative reduction methods have been developed to address challenges with harsh reducing agents like lithium aluminum hydride (LiAlH₄), which can be difficult to handle in automated systems. nih.gov For instance, a remotely-controlled synthesis utilizes a nickel(II)-mediated borohydride (B1222165) exchange resin to reduce 4-fluorobenzonitrile, a method particularly useful for producing radiolabeled [¹⁸F]4-fluorobenzylamine. nih.gov
Another pathway starts from p-fluorobenzaldehyde, which undergoes reductive amination. A method using a nano-sized nickel catalyst has been shown to be effective, proceeding under relatively mild conditions of temperature and pressure compared to traditional methods using Raney nickel. google.com This process involves reacting p-fluorobenzaldehyde with methanol, liquefied ammonia, and the nano nickel catalyst under hydrogen pressure. google.com
More classical approaches begin with even simpler starting materials. One such method uses nitrobenzoic acid, which undergoes a sequence of fluorination, acylation, and reduction to yield the desired product. guidechem.com This route is often favored due to the low cost and ready availability of the starting material, as well as the relative simplicity and safety of the process. guidechem.com Other reported methods include the reaction of fluorobenzene (B45895) with polyformaldehyde and hydrogen chloride, or the Gabriel synthesis from fluorochlorobenzene, though these can involve complex separations or high costs. guidechem.com
Table 1: Comparison of Synthetic Methods for 4-Fluorobenzylamine
| Starting Material | Key Reagents/Catalysts | General Conditions | Advantages/Disadvantages |
|---|---|---|---|
| 4-Fluorobenzonitrile | LiAlH₄ or Ni(II)/Borohydride Resin | Reduction | Direct but may use harsh reagents or require specific automated setups. guidechem.comnih.gov |
| p-Fluorobenzaldehyde | Nano Nickel, H₂, NH₃, Methanol | Reductive Amination | Milder conditions and higher yield compared to older catalytic methods. google.com |
| Nitrobenzoic Acid | Fluorinating, Acylating, and Reducing Agents | Multi-step process | Low-cost, readily available starting material; safe operation. guidechem.com |
| Fluorochlorobenzene | N-chloromethyl isophthalimide, Hydrazine | Gabriel Synthesis | Good efficiency but high cost and complex process. guidechem.com |
Exploration of Analogues and Derivatives of the this compound Scaffold
The this compound structure is composed of three key fragments: the 4-propoxybenzoyl unit, the central amide linker, and the N-(4-fluorobenzyl) group. Each of these components can be systematically modified to explore the structure-activity relationship (SAR) for various biological targets. Such modifications are a cornerstone of medicinal chemistry, aiming to optimize properties like potency, selectivity, and metabolic stability. researchgate.net
Structural Diversification Strategies at the Amide Nitrogen
The N-(4-fluorobenzyl) group provides a significant opportunity for structural diversification. Altering the substituent on the amide nitrogen can influence the compound's steric and electronic properties, as well as its interaction with biological targets. Studies on analogous benzamide (B126) and glycinamide (B1583983) series show that potency can be sensitive to the nature of this group. nih.govresearchgate.net
Strategies for diversification include:
Alkyl and Cycloalkyl Substitutions: Replacing the benzyl (B1604629) group with various alkyl chains (e.g., ethyl, propyl, butyl) or cycloalkyl groups (e.g., cyclohexyl) can probe the size and lipophilicity requirements of the binding pocket. In related series, N-ethyl analogues have sometimes shown improved potency over N-methyl or N,N-dimethyl groups. nih.gov
Aromatic and Heterocyclic Rings: Substituting the fluorobenzyl moiety with other aromatic or heteroaromatic rings can introduce different electronic and hydrogen-bonding capabilities. While phenyl and benzyl groups have proven favorable in some scaffolds, the introduction of polar, nitrogen-containing heterocycles like pyridine (B92270) has been shown to be less tolerated in certain cases. nih.gov
Modifications of the Propoxy Moiety
The 4-propoxy group on the benzamide ring is another key site for modification. The length and nature of this alkoxy chain can directly impact the compound's lipophilicity and, consequently, its activity and pharmacokinetic profile.
In studies of structurally related (4-alkoxyphenyl)glycinamides, a clear correlation was observed between the lipophilicity of the alkoxy side chain and agonist activity. nih.gov Potency generally decreased as the lipophilicity decreased. This suggests that systematic variation of the alkoxy group on the this compound scaffold could be a fruitful strategy for optimization.
Table 2: Potential Modifications of the Propoxy Group and Rationale
| Modification | Example Group | Rationale based on Analogous Series |
|---|---|---|
| Shorter Alkyl Chains | Methoxy, Ethoxy | To decrease lipophilicity and potentially alter metabolic stability. |
| Branched Alkyl Chains | Isopropoxy, Isobutoxy | To introduce steric bulk and explore pocket shape. nih.gov |
| Cycloalkyl Ethers | Cyclobutylmethoxy, Cyclopentoxy | To balance potency and lipophilicity, as seen in related GPR88 agonists. nih.gov |
| Functionalized Chains | 2-Methoxyethoxy | To increase polarity and potentially improve solubility. nih.gov |
Substitutions on the Fluorobenzyl Ring
The fluorobenzyl ring itself can be modified by altering the position or nature of the substituents. The single fluorine atom at the 4-position imparts specific electronic properties. Introducing additional substituents or replacing the fluorine with other groups can fine-tune these properties.
Substitutions on the Propoxybenzamide Phenyl Ring
The phenyl ring of the propoxybenzamide core is the final key area for structural diversification. Adding substituents to this ring can influence the orientation of the propoxy and amide groups and introduce new interaction points. However, SAR studies on similar benzamide-based compounds, such as histone deacetylase inhibitors, have shown that this ring can be sensitive to substitution. researchgate.netnih.gov For instance, the introduction of a chlorine atom or a nitro group onto the main benzamide ring was found to significantly decrease the anti-proliferative activity in one series of compounds. researchgate.netnih.gov This suggests that while substitutions are synthetically feasible, they must be chosen carefully to maintain or enhance biological activity.
Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govyoutube.com These reactions are highly relevant to the synthesis of this compound and its analogues, particularly for constructing the core aryl-ether and aryl-amine bonds.
While the final amide bond is often formed using standard peptide coupling reagents, palladium catalysis offers strategic advantages in assembling the key precursors or in forming the amide bond itself under certain conditions.
Buchwald-Hartwig Amination (C-N Coupling): This reaction can be used to form the central amide bond by coupling an aryl halide (e.g., 4-propoxybenzoyl chloride) with an amine (4-fluorobenzylamine). More commonly, it is used to synthesize advanced amine precursors. For instance, palladium-catalyzed coupling of amines with aryl bromides is a well-established method. beilstein-journals.org
Buchwald-Hartwig Etherification (C-O Coupling): This reaction is an excellent method for synthesizing the 4-propoxybenzoic acid precursor. It involves the palladium-catalyzed coupling of an alcohol (propanol) with an aryl halide or triflate (e.g., methyl 4-bromobenzoate (B14158574) or methyl 4-hydroxybenzoate-triflate), followed by hydrolysis of the ester to the carboxylic acid. This approach offers a reliable way to introduce a variety of alkoxy groups. beilstein-journals.org
Suzuki and Heck Reactions (C-C Coupling): For creating more complex analogues with substitutions on the phenyl rings, reactions like the Suzuki coupling (using an organoboron reagent) or the Heck reaction (using an alkene) can be employed. youtube.com These methods allow for the introduction of alkyl, alkenyl, or aryl groups onto the benzamide or benzyl rings, significantly expanding the chemical space that can be explored.
The general mechanism for many of these cross-coupling reactions involves a catalytic cycle starting with a Pd(0) species. youtube.com This catalyst undergoes oxidative addition into the aryl halide bond, followed by transmetalation (in Suzuki coupling) or coordination and insertion (in Heck coupling), and finally, reductive elimination to form the new C-C, C-N, or C-O bond and regenerate the Pd(0) catalyst. youtube.comyoutube.com
Stereoselective Synthesis Approaches (If Applicable to Chiral Analogs)
While the specific compound this compound is achiral, the synthesis of chiral analogs through stereoselective methods is a critical area of investigation for developing new chemical entities with potentially enhanced biological activities or specific pharmacological profiles. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which is crucial as different stereoisomers can exhibit distinct biological effects. Approaches to chiral analogs of this compound could focus on introducing chirality at several key positions, such as the benzylic carbon of the 4-fluorobenzyl moiety or within the 4-propoxy side chain.
Asymmetric Synthesis of α-Chiral N-Benzylbenzamide Analogs
A significant strategy for creating chiral analogs involves the asymmetric functionalization of the benzylic position of the N-(4-fluorobenzyl) group. This would result in analogs with a stereogenic center directly attached to the amide nitrogen.
One advanced method is the enantioselective intramolecular α-arylation of benzylamine (B48309) derivatives. bris.ac.uknih.gov This transition-metal-free approach utilizes a chiral lithium amide base to induce enantioselective lithiation of an N'-aryl-N-benzyl-N-alkyl urea (B33335). The resulting benzyllithium (B8763671) intermediate then undergoes a stereospecific intramolecular nucleophilic aromatic substitution to form an α,α-diarylmethylamine derivative with high enantiomeric excess (ee). bris.ac.uknih.gov While this method yields a diarylmethylamine, the principles of asymmetric deprotonation at the benzylic position could be adapted for the synthesis of chiral N-(α-substituted-4-fluorobenzyl)-4-propoxybenzamide analogs.
The general concept is outlined in the scheme below:
Scheme 1: Conceptual Approach for Asymmetric α-Arylation
A study on the enantioselective synthesis of α,α-diarylmethylamines demonstrated the feasibility of this approach, achieving up to >99% ee for the urea derivative of the product. nih.gov The choice of the N-substituent on the benzylamine precursor was found to be critical for achieving high enantioselectivity. For instance, an N-isopropyl group on the urea nitrogen provided significantly better results than smaller or larger groups. bris.ac.uk
| Entry | N-Substituent | Temperature (°C) | Enantiomeric Ratio (er) | Yield (%) |
| 1 | H | -50 | Racemic | - |
| 2 | PMP | -50 | - | Moderate |
| 3 | i-Pr | -50 | 85:15 | 78 |
| 4 | t-Bu | -50 | No reaction | - |
| 5 | i-Pr | -78 | 87:13 | 85 |
This table illustrates the effect of the N-substituent and temperature on the enantioselectivity and yield of an intramolecular α-arylation reaction of N'-aryl-N-benzyl ureas, a model system for the synthesis of chiral N-benzyl compounds. bris.ac.uk
Another powerful technique for the enantioselective synthesis of chiral amides is the carbene insertion into an amide N-H bond, co-catalyzed by an achiral rhodium complex and a chiral squaramide. researchgate.net This method allows for the rapid and highly enantioselective N-alkylation of primary amides. researchgate.net Adapting this to the synthesis of chiral analogs of this compound would involve the reaction of 4-propoxybenzamide (B2960764) with a suitable diazo compound derived from 4-fluorobenzyl alcohol, in the presence of the catalytic system. This would introduce a chiral center at the α-position to the 4-fluorophenyl ring.
Synthesis of Atropisomeric Benzamide Analogs
Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, can be another source of chirality in analogs of this compound. This would require the introduction of bulky substituents on the aromatic rings to hinder free rotation around the aryl-carbonyl or aryl-nitrogen bonds.
A notable method for achieving this is the peptide-catalyzed enantioselective bromination of benzamides. nih.gov This approach has been successful in the synthesis of atropisomeric benzamides with high enantioselectivity. nih.gov For instance, the bromination of appropriately substituted tertiary benzamides using a simple tetrapeptide catalyst can lead to products with high enantiomeric ratios. The reaction's selectivity can be influenced by the nature of the substituents on the benzamide. nih.gov
| Substrate (Benzamide) | Product er |
| N,N-dipiperidyl-2,4,6-trimethylbenzamide | 90:10 |
| N,N-diisopropyl-2,4,6-trimethylbenzamide | 94:6 (98:2 after recrystallization) |
This table shows the enantiomeric ratio (er) for the tribromination of different tertiary benzamides, demonstrating the influence of the amide substituents on the enantioselectivity of the atropisomeric products. nih.gov
Stereoselective Synthesis via Chiral Auxiliaries and Reagents
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. youtube.com In this approach, an achiral starting material is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of a chiral analog of this compound, one could envision attaching a chiral auxiliary to either the 4-propoxybenzoic acid or the 4-fluorobenzylamine precursor.
Alternatively, the use of chiral reagents can directly induce asymmetry in a substrate. youtube.com For example, a reduction of a suitable imine precursor of this compound with a chiral reducing agent could yield an enantioenriched product.
The development of racemization-free coupling reagents is also crucial, particularly when constructing chiral amides from chiral carboxylic acids and amines to prevent the loss of stereochemical integrity during amide bond formation. rsc.org
An extensive search of publicly available scientific literature and databases has yielded no specific data regarding the biological activity of the compound This compound on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) or metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified outline. The required information for the following sections and subsections is not present in the public domain:
Biological Activity and Mechanistic Investigations3.1. in Vitro Pharmacological Profiling3.1.1. Evaluation of Modulatory Activity on Neuronal Nicotinic Acetylcholine Receptors Nachrs 3.1.1.1. Activity at Human α4β2 Nachrs3.1.1.2. Activity at Human α3β4 Nachrs3.1.1.3. Subtype Selectivity Assessment3.1.1.4. Allosteric Modulation Characteristics3.1.2. Exploration of Activity at Metabotropic Glutamate Receptor Subtype 5 Mglur5
In Vitro Pharmacological Profiling
Investigation of Antifungal Activity
The emergence of drug-resistant fungal strains, particularly within the Candida genus, has prompted research into new antifungal agents. mdpi.com Derivatives of benzoic and cinnamic acids, including various amides, have been explored for their bioactivity against these pathogens.
Studies have been conducted on a class of related compounds, N-(4-halobenzyl)amides, to assess their inhibitory effects against several Candida species. In one such study, a series of 20 different N-(4-halobenzyl)amides were synthesized and tested against strains including C. krusei and C. parapsilosis. mdpi.com While this research demonstrates that the general chemical class has been investigated for antifungal properties, no specific data were found in the reviewed literature for the activity of this compound against Candida albicans, Candida tropicalis, Candida krusei, or other Candida species.
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antifungal potency, defined as the lowest concentration that inhibits visible fungal growth. mdpi.com A study on N-(4-halobenzyl)amides determined MIC values for several compounds in the series against various fungi. mdpi.com For instance, one compound in that study, identified as compound 16, showed a strong MIC of 7.8 µg/mL against C. krusei ATCC 14243. mdpi.com However, the published description of compound 16 does not match the chemical structure of this compound. mdpi.com Consequently, no specific MIC values for this compound against any Candida species are available in the current scientific literature.
An interactive table summarizing the lack of available MIC data for the target compound is provided below.
| Candida Species | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | No data available |
| Candida tropicalis | No data available |
| Candida krusei | No data available |
Potential Activity at Cannabinoid CB1 Receptors
Cannabinoid CB1 receptors, which are part of the endocannabinoid system, are widely expressed in the central nervous system and are a target for various therapeutic interventions. Research has identified numerous ligands that bind to CB1 receptors. A structurally distinct compound, [Carbonyl-11C]-N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide (PipISB), which shares the N-(4-fluorobenzyl) moiety, has been identified as a high-potency ligand for CB1 receptors. However, there is no scientific evidence from the reviewed literature to suggest that this compound exhibits binding affinity or functional activity at cannabinoid CB1 receptors.
Investigation of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in cell signaling and has been identified as a key target in the development of cancer therapies. Inhibition of the STAT3 pathway can induce apoptosis in tumor cells and is a promising strategy for treating various malignancies. Numerous small molecules have been developed and investigated for their ability to inhibit STAT3. Despite the therapeutic interest in this pathway, a review of the scientific literature found no studies investigating or reporting any inhibitory activity of this compound on the STAT3 signaling pathway.
Impact on STAT3 Activation and Transcriptional Function
There is currently no available research detailing the effect of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a critical transcription factor involved in various cellular processes, including proliferation and apoptosis. nih.govnih.gov Its activation, often through phosphorylation, is a key step in many signaling cascades. nih.govspringermedizin.de Studies on other compounds have utilized techniques like luciferase reporter assays to measure the inhibition of STAT3-mediated gene transcription. nih.gov However, no such investigations have been published for this compound.
Receptor Tyrosine Kinase (e.g., EGFR) Interaction Studies
The interaction between this compound and receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), has not been documented. EGFR is a crucial receptor that, upon activation, triggers downstream pathways involved in cell growth and differentiation. nih.govnih.gov The development of inhibitors that target both wild-type and mutant forms of EGFR is an active area of research. nih.gov Investigations into potential inhibitors often involve assessing their ability to block EGFR autophosphorylation or their binding affinity to the receptor's kinase domain. nih.govmdpi.com No such studies are available for this compound.
Molecular and Cellular Mechanism of Action Elucidation
Target Engagement Studies (e.g., binding assays)
Specific target engagement studies for this compound are not present in the scientific literature. Target engagement assays are essential to confirm that a compound physically interacts with its intended molecular target within a cellular context. nih.gov Methodologies like thermal shift assays, surface plasmon resonance, or cellular thermal shift assays (CETSA) are commonly employed to quantify the binding affinity and thermodynamics of a compound to its target protein. nih.govnih.gov Without these studies, the direct molecular targets of this compound remain unknown.
Downstream Signaling Pathway Modulation
Information regarding the modulation of downstream signaling pathways by this compound is unavailable. The binding of a compound to its target typically initiates a cascade of events that alters various signaling pathways. For instance, inhibition of STAT3 or EGFR would be expected to affect downstream pathways controlling cell cycle progression, survival, and angiogenesis. nih.gov Analysis of the phosphorylation status of key downstream proteins or changes in gene expression would be required to map these effects, but this has not been reported for this compound.
Cellular Functional Assays (e.g., calcium accumulation assays)
There are no published cellular functional assays for this compound, including calcium accumulation assays. Such assays are used to measure the effect of a compound on cellular functions, like the activity of ion channels or G-protein coupled receptors that can lead to changes in intracellular calcium levels. nih.gov These functional screens are vital for understanding the physiological consequence of a compound's molecular interactions at a cellular level. nih.gov
Enzyme Inhibition Kinetics (If Applicable)
No data exists on the enzyme inhibition kinetics of this compound. If the compound were to target an enzyme, kinetic studies would be necessary to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). libretexts.orgkhanacademy.org These studies involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. nih.govresearchgate.netresearchgate.net The resulting data, often visualized using Lineweaver-Burk plots, provides crucial information about the inhibitor's potency (Ki value) and its mode of action. khanacademy.orgresearchgate.net
An article on the preclinical in vivo pharmacological evaluation of this compound cannot be generated. A thorough search for scientific data regarding this specific compound has yielded no results for exploratory efficacy studies, pharmacodynamic biomarker assessments, or general pharmacological profiling in non-human models.
There is no publicly available research or data corresponding to the requested topics for "this compound." Therefore, the required sections and subsections of the article as outlined cannot be addressed.
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Features for Biological Activity
The N-benzylbenzamide core is a well-established pharmacophore, a molecular framework that carries the essential features for biological activity. This scaffold has been identified as a key component for ligands targeting a diverse range of biological targets, including enzymes and receptors. Studies on various N-benzylbenzamide derivatives have revealed that the central amide linkage, the benzyl (B1604629) group, and the benzamide (B126) ring system are crucial for molecular recognition and binding.
The general pharmacophoric features for this class of compounds can be summarized as:
An aromatic ring (the benzamide portion).
A hydrogen bond donor and acceptor (the amide linkage).
A second aromatic or heterocyclic ring (the benzyl portion).
Substituents on both aromatic rings that modulate activity and selectivity.
For instance, the N-benzylbenzamide moiety has been successfully employed as a merged pharmacophore in the design of dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ) acs.orgresearchgate.net. In other contexts, this scaffold is fundamental for potent tubulin polymerization inhibitors, butyrylcholinesterase (BChE) inhibitors, and tyrosinase inhibitors. A three-dimensional pharmacophore model (3D-PhaM) for N-benzylbenzamide derivatives acting as melanogenesis inhibitors has been developed, highlighting the specific spatial arrangement of atoms necessary for receptor interaction nih.gov.
Impact of Fluorine Substitution on Activity and Selectivity
The introduction of fluorine into a drug candidate can significantly influence its physicochemical properties and, consequently, its biological activity. In the case of N-(4-fluorobenzyl)-4-propoxybenzamide, the fluorine atom on the benzyl ring is a key modification. Fluorine's high electronegativity and small size can alter metabolic stability, binding affinity, and membrane permeability.
Studies on related fluorinated benzamides have shown that the position and number of fluorine substituents can have a profound effect. For example, in a series of N-benzyl-2-fluorobenzamide derivatives developed as dual EGFR/HDAC3 inhibitors, the 4-fluorobenzyl group was found to occupy the ATP-binding pocket of EGFR, contributing to the dual-target binding function nih.gov. The fluorine substitution can enhance binding interactions through favorable electrostatic or hydrophobic interactions with the target protein. Furthermore, the replacement of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the compound's half-life.
Role of Benzyl Moiety Modifications
Modifications to the benzyl moiety of N-benzylbenzamide derivatives have been extensively explored to optimize their biological activity. The nature and position of substituents on the benzyl ring can dramatically alter potency and selectivity.
Key findings from SAR studies on related compounds include:
Electronic Effects: The introduction of electron-withdrawing groups, such as the fluorine atom in this compound, can influence the electronic properties of the ring and its interaction with the biological target.
Steric Effects: The size and shape of substituents on the benzyl ring are critical. In some cases, bulky substituents are well-tolerated and may enhance activity, while in others, they can lead to a loss of potency due to steric hindrance.
Positional Isomerism: The position of the substituent on the benzyl ring is crucial. For example, ortho, meta, and para substitutions can lead to vastly different biological activities. In a study of N-substituted 4-(trifluoromethoxy)benzamidines, the benzyl ring was found to be essential for activity, and its replacement with polycyclic moieties resulted in a complete loss of activity nih.gov.
The table below illustrates the impact of benzyl moiety modifications on the activity of representative N-benzylbenzamide analogues.
| Compound | Benzyl Moiety Modification | Target | Activity (IC₅₀/EC₅₀) |
| Analogue A | 4-Fluoro | EGFR | 20.34 nM nih.gov |
| Analogue B | Unsubstituted | sEH | >10 µM |
| Analogue C | 2-Trifluoromethyl | sEH | 0.3 µM researchgate.net |
| Analogue D | 4-Bromo-2-(trifluoromethoxy) | sEH | Potent Inhibition |
This table is a representative example based on data from analogous compound series and is for illustrative purposes.
Influence of Propoxy Chain Length and Branching
The 4-propoxy group on the benzamide ring is another critical determinant of biological activity. The length, branching, and nature of the alkoxy chain can significantly impact a compound's lipophilicity, solubility, and ability to fit into the binding pocket of its target.
SAR studies on related compounds with varying alkoxy chains have demonstrated that:
Chain Length: There is often an optimal chain length for activity. Shorter or longer chains can lead to a decrease in potency. For example, in a series of benzamide derivatives, the length of the alkoxy chain was shown to be a key factor in modulating activity.
Branching: The introduction of branching in the alkyl chain can affect the compound's conformation and its interaction with the receptor.
The following table shows the effect of varying the alkoxy chain on the activity of a hypothetical series of N-(4-fluorobenzyl)-4-alkoxybenzamides, based on general SAR principles.
| Compound | Alkoxy Group | Predicted Activity | Rationale |
| Analogue E | Methoxy | Moderate | Shorter chain may have suboptimal hydrophobic interactions. |
| Analogue F | Ethoxy | High | Optimal length for fitting into the binding pocket. |
| Target Compound | Propoxy | Potentially High | The three-carbon chain may provide favorable interactions. |
| Analogue G | Butoxy | Moderate to Low | Longer chain may introduce steric clashes. |
This table is illustrative and based on general SAR principles observed in related compound series.
Contributions of Aromatic Substitutions to Activity and Receptor Interactions
In various studies of N-benzylbenzamide analogues, it has been observed that:
Hydrogen Bonding: The introduction of groups capable of hydrogen bonding, such as hydroxyl or amino groups, can lead to stronger interactions with the receptor.
Electronic Properties: Electron-donating or electron-withdrawing groups on the benzamide ring can alter the reactivity and binding affinity of the molecule.
Steric Hindrance: Bulky substituents on the benzamide ring can either enhance binding by filling a hydrophobic pocket or decrease activity by preventing the molecule from adopting the correct binding conformation.
For instance, in a series of N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, various substitutions on the benzamide ring were explored to optimize anticancer activity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities wikipedia.orgfiveable.me. For N-benzylbenzamide derivatives, QSAR models can predict the activity of new analogues and provide insights into the key structural features driving their potency.
A typical QSAR model is represented by the equation: Biological Activity = f(Molecular Descriptors)
Where f is a mathematical function and molecular descriptors are numerical representations of the chemical and physical properties of the molecules.
The selection and calculation of appropriate molecular descriptors are crucial steps in developing a robust QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. For N-benzylbenzamide derivatives, relevant descriptors can be categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.
Physicochemical Descriptors: These describe properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity.
In a QSAR study of N-benzyl benzamide derivatives as melanogenesis inhibitors, a new descriptor called the Klopman index, which includes both Coulombic and frontier orbital interactions, was used to develop a 3D pharmacophore model nih.gov. The selection of descriptors is often guided by statistical methods to identify those that are most correlated with the biological activity.
The table below lists some common descriptors used in QSAR studies of benzamide derivatives.
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Geometrical | Molecular Surface Area | Shape and size of the molecule |
| Electronic | HOMO/LUMO Energies | Reactivity and electronic properties |
| Lipophilic | LogP | Hydrophobicity |
Model Development and Validation
To quantify the relationship between the molecular structure of N-benzylbenzamide derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models are often developed. These models are mathematical representations that correlate variations in the physicochemical properties of the compounds with their observed biological responses.
The development of a robust QSAR model for a series of N-benzylbenzamide analogs, including the title compound, would typically involve the following steps:
Data Set Selection: A series of structurally related N-benzylbenzamide compounds with a range of biological activities (e.g., inhibitory concentrations, IC₅₀) are compiled.
Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques. A common statistical metric used for validation is the cross-validated R² (Q²), which should ideally be greater than 0.5 for a predictive model. nih.gov Another important parameter is the coefficient of determination (R²), which indicates the goodness of fit of the model.
For a hypothetical QSAR model developed for a series of N-benzylbenzamide derivatives, the statistical parameters might look like those presented in the table below.
Table 1: Hypothetical QSAR Model Validation Parameters
| Parameter | Value | Description |
|---|---|---|
| R² | 0.913 | Coefficient of determination, indicating a good fit of the model to the data. nih.gov |
| Q² | 0.862 | Cross-validated R², indicating good predictive ability of the model. nih.gov |
| n | 42 | Number of compounds in the training set. nih.gov |
| F-statistic | >100 | Fisher test value, indicating the statistical significance of the model. |
Interpretation of Physicochemical Parameters Affecting Activity
The analysis of a validated QSAR model allows for the interpretation of which physicochemical parameters have the most significant impact on the biological activity of N-benzylbenzamide derivatives. For this class of compounds, several key parameters are often found to be influential:
Hydrophobicity (logP): The partition coefficient between octanol and water (logP) is a measure of a compound's lipophilicity. For N-benzylbenzamide analogs, an optimal range of hydrophobicity is often required for efficient transport to the target site and effective binding. Both excessively high and low lipophilicity can be detrimental to activity.
Electronic Properties: Parameters such as the Hammett constant (σ) or calculated atomic charges can describe the electronic nature of substituents. The presence of the electron-withdrawing fluorine atom on the benzyl ring of this compound, for instance, can influence its electronic interaction with a biological target.
Steric Factors: Descriptors like molar refractivity (MR) or Taft steric parameters (Es) quantify the size and shape of substituents. The propoxy group on the benzamide ring, for example, will have a specific steric influence that can affect how the molecule fits into a binding pocket.
The table below illustrates a hypothetical contribution of different physicochemical parameters to the biological activity of a series of N-benzylbenzamide analogs, as might be derived from a QSAR equation.
Table 2: Hypothetical Physicochemical Parameter Contributions to Activity
| Physicochemical Parameter | Coefficient in QSAR Equation | Interpretation |
|---|---|---|
| logP | +0.5 | Positive correlation; increased hydrophobicity is generally favorable for activity within the studied range. |
| σ (para-substituent on benzyl ring) | +1.2 | Positive correlation; electron-withdrawing groups at this position enhance activity. |
| MR (alkoxy group on benzamide ring) | -0.8 | Negative correlation; bulky substituents at this position may decrease activity due to steric hindrance. |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological receptor. Conformational analysis of this compound provides insights into its preferred spatial arrangement and how this might relate to its biological function. nih.govnih.gov
The core of the this compound molecule is the benzamide group. The amide bond within this group has a partial double bond character, which restricts rotation and leads to a relatively planar conformation of the C(=O)N-H group. Two main conformers are generally possible around the C-N amide bond: trans and cis. For secondary amides like this one, the trans conformation is significantly more stable.
Key conformational features that can influence biological activity include:
Intramolecular Hydrogen Bonding: Although not prominent in this specific molecule, in related structures, intramolecular hydrogen bonds can lock the conformation into a more rigid state, which can be favorable for activity. nih.gov
Flexibility: The flexibility of the propoxy and benzyl groups allows the molecule to adopt different conformations to accommodate the shape of a binding site.
Computational modeling techniques, such as Density Functional Theory (DFT), are often used to calculate the energies of different conformers and identify the most stable, low-energy structures. nih.gov The correlation between these stable conformations and biological activity can suggest which spatial arrangement is the "bioactive conformation." For example, if a series of active N-benzylbenzamide derivatives all share a common low-energy conformation, it is likely that this is the conformation required for binding to the biological target.
The table below outlines key torsional angles in this compound and their potential impact on biological activity.
Table 3: Key Torsional Angles and Their Potential Influence on Biological Activity
| Torsional Angle | Description | Potential Influence on Activity |
|---|---|---|
| τ1 (O=C-N-C) | Rotation around the amide bond. | Largely restricted to a near-planar trans conformation (~180°), which is crucial for presenting other functional groups correctly. |
| τ2 (C-C-N-C) | Rotation of the benzyl group relative to the amide plane. | Determines the orientation of the 4-fluorophenyl ring; a specific angle may be necessary for optimal hydrophobic or electronic interactions with the receptor. |
| τ3 (C-C-O-C) | Rotation of the propoxy group. | Affects the positioning of the alkyl chain within the binding pocket, influencing hydrophobic interactions. |
Computational Chemistry and Molecular Modeling
Ligand-Based Drug Design Approaches
In the absence of a known three-dimensional receptor structure, ligand-based drug design relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.govnih.gov This approach analyzes a set of active ligands to build a model that defines the key chemical features required for activity.
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for optimal molecular interactions with a specific biological target. nih.govresearchgate.net This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com
For benzamide (B126) derivatives, pharmacophore models are constructed based on the most active compounds in a series. These models help in understanding the spatial relationships between key functional groups like the amide linker, the propoxy group, and the fluorobenzyl moiety. Virtual screening campaigns using such pharmacophore models can efficiently filter vast chemical databases to find new chemical entities with potentially similar or improved activity against targets like STAT3 or mGluR5. pharmacophorejournal.comnih.gov The process involves generating multiple conformations for each molecule in the database and comparing them against the pharmacophore model to find matches. mdpi.com
Molecular shape and electrostatic potential are critical determinants of molecular recognition at the receptor binding site. nih.govresearchgate.net Shape-based and electrostatic similarity analyses compare the 3D shape and charge distribution of a query molecule, such as N-(4-fluorobenzyl)-4-propoxybenzamide, against a database of compounds. The underlying assumption is that compounds that are "electroforms"—having a similar shape and electrostatic profile—are likely to bind to the same receptor and elicit a similar biological response. nih.gov
These methods are powerful for scaffold hopping, where the goal is to identify new core structures that maintain the essential binding characteristics of the original lead compound. For this compound, this would involve comparing its van der Waals surface and electrostatic field with other molecules, which can lead to the discovery of novel, structurally diverse compounds that fit the same biological target but may possess improved properties. researchgate.net
Structure-Based Drug Design Approaches
When the 3D structure of a biological target is available, structure-based drug design (SBDD) can be employed to predict how a ligand will bind and to guide the design of more potent and selective inhibitors. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. peerj.com This method has been widely applied to study how benzamide derivatives, including this compound, interact with a range of therapeutically relevant protein targets.
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a key protein involved in cancer cell proliferation and survival, making it an attractive therapeutic target. nih.gov Molecular docking studies have been used to identify potential STAT3 inhibitors. For instance, a compound identified as "compound 4" was shown through docking to bind directly to the STAT3-SH2 domain, which is critical for its dimerization and activation. nih.gov Docking simulations of N-arylbenzamides into the STAT3 SH2 domain have shown that acidic groups can interact with the p-Tyr-705 binding site, while other parts of the molecule occupy adjacent hydrophobic pockets. nih.govrsc.org
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): mGluR5 is a G-protein coupled receptor implicated in various central nervous system disorders. semanticscholar.org Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of mGluR5. researchgate.net Docking studies revealed that these molecules bind within the seven-transmembrane (7TM) domain of the receptor, a different location from the natural ligand (glutamate) binding site. semanticscholar.orgnih.gov
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is linked to numerous cancers. nih.govresearchgate.net Molecular docking has been instrumental in screening for and designing new EGFR inhibitors. mdpi.com Docking studies simulate the binding of ligands into the ATP-binding site of the EGFR kinase domain, allowing for the prediction of binding affinity and key interactions with catalytic residues. researchgate.netresearchgate.net
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): nAChRs are ligand-gated ion channels involved in various neurological processes. mdpi.comlifechemicals.com Molecular docking has been used to predict the binding of ligands to the interface between nAChR subunits. mdpi.com These studies help in understanding the structure-activity relationships required for high affinity and selectivity for specific nAChR subtypes, such as α3β4 or α7. mdpi.commdpi.com
Predicting the correct binding pose of a ligand is crucial, as it forms the basis for understanding its biological activity. arxiv.org Docking algorithms generate multiple possible poses, which are then scored and ranked. osaka-u.ac.jp For this compound and its analogs, interaction analysis of the top-ranked poses reveals specific molecular interactions that stabilize the ligand-receptor complex.
Key interactions typically observed in docking studies of benzamides with their targets include:
Hydrogen Bonds: The amide group is a common hydrogen bond donor and acceptor. For example, docking studies of antagonists with the hTRPV1 channel highlighted crucial hydrogen bonds between the ligand and the receptor. nih.gov
π-π Interactions: The aromatic rings (fluorophenyl and propoxy-substituted phenyl) can form π-π stacking or T-shaped interactions with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding pocket. This is a common interaction noted for nAChR ligands. mdpi.com
Hydrophobic Interactions: The propoxy and benzyl (B1604629) groups can fit into hydrophobic pockets within the receptor's active site, contributing significantly to binding affinity. nih.govrsc.org
Halogen Bonds: The fluorine atom on the benzyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
| Target Protein | Predicted Interacting Residues | Type of Interaction | Reference |
| STAT3 (SH2 Domain) | Arg609, Ser611, Ser613 | Hydrogen Bonds, Electrostatic | nih.gov |
| (pY+1 and pY-X pockets) | Hydrophobic Interactions | nih.govrsc.org | |
| mGluR5 (7TM Domain) | Ser809, Tyr659 | Hydrogen Bonds | semanticscholar.org |
| Trp649, Phe652, Ile653 | Hydrophobic/Aromatic | semanticscholar.org | |
| EGFR (Kinase Domain) | Met793, Leu718, Val726 | Hydrophobic Interactions | mdpi.com |
| Thr790, Asp855 | Hydrogen Bonds | researchgate.net | |
| α3β4 nAChR | Asp173 | Salt Bridge, Hydrogen Bond | mdpi.com |
| TrpB, TyrC1, TyrC2 | π-π Interactions | mdpi.com |
This table is illustrative and compiles typical interactions for the respective compound classes and targets based on available literature.
Molecular modeling provides detailed characterization of the binding sites of various receptors.
STAT3: The target binding site for many inhibitors is the SH2 domain, which has a specific pocket to accommodate the phosphorylated tyrosine (pTyr705) of its binding partner. nih.gov This site contains subpockets, often referred to as pY+1 and pY-X, which can be occupied by hydrophobic groups of the inhibitor to enhance affinity. nih.govrsc.org
mGluR5: The allosteric binding site for NAMs is located within the 7-transmembrane helical domain. semanticscholar.org It is described as a "bone-shaped" cavity composed of two sub-pockets (S1 and S2) connected by a linker region. semanticscholar.org The different rings of the benzamide scaffold occupy these distinct sub-pockets.
EGFR: The active site is the ATP-binding pocket within the kinase domain. Key features include a "hinge region" that forms hydrogen bonds with inhibitors, a hydrophobic region, and the gatekeeper residue (e.g., Thr790), which controls access to a deeper hydrophobic pocket. researchgate.net
nAChRs: The canonical agonist binding site is located at the interface between an α subunit and its adjacent partner subunit. mdpi.comnih.gov It is characterized by a "box" of aromatic amino acid residues from different loops (Loops A, B, and C from the α subunit and Loops D, E, and F from the adjacent subunit) that form cation-π and other interactions with the ligand. mdpi.com
Molecular Dynamics Simulations to Investigate Ligand-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. By simulating the complex in a solvated environment, researchers can observe conformational changes, binding stability, and the role of solvent molecules in the binding process. nih.govnih.gov
The stability of the ligand-target complex is a crucial aspect that can be assessed through MD simulations. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD trajectory would suggest that the ligand remains securely bound within the active site of the target. Conversely, large fluctuations in RMSD might indicate an unstable binding mode. Furthermore, MD simulations can reveal the flexibility of different regions of the protein upon ligand binding, highlighting which parts of the target are most affected by the interaction. nih.gov
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
To quantify the binding affinity between a ligand and its target, binding free energy calculations are employed. wustl.edu Among the most common methods are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. These methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand-protein complex with continuum solvation models. nih.gov
The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand in solution. nih.gov This calculation can be broken down into several components: van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.gov By analyzing these components, researchers can understand the key driving forces behind the binding event. For instance, a significant contribution from electrostatic interactions would suggest that charge-charge interactions are critical for binding. While these methods are computationally less expensive than more rigorous techniques like free energy perturbation, they provide valuable estimates of binding affinity. nih.gov
Below is a hypothetical representation of data that could be obtained from an MM/PBSA calculation for this compound with a theoretical target protein.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -20.3 |
| Polar Solvation Energy | 35.5 |
| Nonpolar Solvation Energy | -4.2 |
| Binding Free Energy (ΔG) | -34.8 |
In Silico Screening and Hit Identification
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can significantly narrow down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. wustl.edu this compound could theoretically be identified as a "hit" through such a screening process.
The process typically starts with the three-dimensional structure of the target protein. A virtual library of compounds is then docked into the active site of the protein using molecular docking programs. These programs predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The compounds are then scored based on their predicted binding affinity or other scoring functions that estimate the strength of the interaction. nih.gov Compounds with the best scores are then selected for further investigation, which may include more rigorous computational analysis or experimental validation. innovationforever.com
Prediction of Molecular Interactions and Recognition Elements
Understanding the specific molecular interactions between a ligand and its target is crucial for rational drug design. researchgate.net For this compound, computational methods can predict the key recognition elements that contribute to its binding. Based on its chemical structure, several types of interactions can be anticipated.
The benzamide portion of the molecule contains a carbonyl oxygen and an amide nitrogen, which can act as hydrogen bond acceptors and donors, respectively. nih.gov The fluorine atom on the benzyl ring can participate in halogen bonding or act as a weak hydrogen bond acceptor. The propoxy group and the aromatic rings provide hydrophobic regions that can engage in van der Waals and pi-pi stacking interactions with nonpolar residues in the binding pocket of a target protein. nih.gov Molecular docking and MD simulations can visualize and quantify these interactions, providing a detailed map of the binding mode. nih.gov
A hypothetical summary of predicted interactions for this compound is presented below.
| Interaction Type | Potential Interacting Group on Compound |
| Hydrogen Bond | Amide N-H, Carbonyl C=O |
| Hydrophobic | Propoxy chain, Benzyl ring, Benzamide ring |
| Pi-Pi Stacking | Benzyl ring, Benzamide ring |
| Halogen Bond | Fluorine atom |
Quantum Chemical Calculations for Electronic Property Analysis Relevant to Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are directly related to its reactivity and interactions. nih.govnih.gov For this compound, these calculations can elucidate various molecular descriptors.
One of the key applications is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Another important property that can be calculated is the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atom, indicating these as sites for potential electrophilic attack or hydrogen bonding. nih.gov
Theoretical electronic properties for this compound are hypothetically tabulated below.
| Property | Theoretical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Advanced Research Methodologies and Techniques
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for their potential biological activity. ku.edu In the discovery phase of a compound such as N-(4-fluorobenzyl)-4-propoxybenzamide, HTS would be employed to sift through large, diverse chemical libraries to identify "hits"—compounds that interact with a specific biological target. nih.gov
The process begins with the development of a robust assay tailored to the biological target of interest (e.g., an enzyme, receptor, or ion channel). This assay is then miniaturized and automated, often using robotic systems and microtiter plates (e.g., 384- or 1536-well formats), to allow for the testing of a vast number of substances efficiently. rsc.org For a potential enzyme inhibitor, the assay might measure the enzymatic reaction's output, often through a fluorescent or luminescent signal.
A compound like this compound could be identified from a library due to its specific structural motifs—the fluorobenzyl group, the central amide linkage, and the propoxybenzoyl moiety—which may provide the ideal combination of size, shape, and electronic properties to bind to a target's active or allosteric site. The HTS process is designed not only to identify active compounds but also to provide an initial measure of their potency. Hits are typically defined as compounds that produce a response greater than a predetermined threshold (e.g., >50% inhibition of enzyme activity at a single concentration).
Subsequent to the primary screen, "hit" compounds undergo confirmation and validation studies to eliminate false positives and prioritize the most promising candidates for further investigation.
Table 1: Illustrative High-Throughput Screening Campaign Data This table represents hypothetical data from an HTS assay designed to identify inhibitors of a target enzyme.
| Compound ID | Concentration (µM) | Target Inhibition (%) | Hit Status |
| Cmpd-001 | 10 | 8.2 | Inactive |
| Cmpd-002 | 10 | 15.5 | Inactive |
| This compound | 10 | 65.7 | Hit |
| Cmpd-004 | 10 | 4.3 | Inactive |
Biophysical Techniques for Ligand-Target Interaction Characterization
Once a hit like this compound is identified, a suite of biophysical techniques is employed to characterize the physical parameters of its interaction with the target protein. nih.gov These methods provide critical data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the mechanism of action and guiding lead optimization. mdpi.com
Commonly used techniques include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization, providing values for the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. mdpi.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface. It provides real-time data on the association (kon) and dissociation (koff) rates of the interaction, from which the binding affinity (Kd) can be calculated.
Microscale Thermophoresis (MST): MST measures the directed movement of molecules along a temperature gradient, a property that changes when a ligand binds to a target. mdpi.com This technique requires only small amounts of the protein and can be performed in complex biological liquids.
These techniques are often used in combination to validate findings and build a comprehensive picture of the ligand-target interaction. nih.gov
Fluorescence quenching is a widely used biophysical method to study drug-protein interactions. The process involves a decrease in the fluorescence intensity of a fluorophore due to its interaction with another molecule, known as a quencher. nih.gov Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence can be quenched upon the binding of a small molecule ligand like this compound.
In a typical assay, the protein solution is titrated with increasing concentrations of the compound. The binding of the compound into a pocket near a tryptophan residue can alter the residue's local environment, leading to a decrease in its fluorescence quantum yield. nih.gov This quenching effect can be analyzed using the Stern-Volmer equation to determine binding constants and gain insight into the binding mechanism (static vs. dynamic quenching). The simplicity and sensitivity of fluorescence quenching make it a valuable tool for initial binding validation and affinity estimation.
Table 2: Example Data from a Fluorescence Quenching Experiment This table shows hypothetical fluorescence intensity data for a target protein upon titration with this compound. F0 is the initial fluorescence intensity without the compound, and F is the intensity at a given compound concentration.
| [this compound] (µM) | Fluorescence Intensity (F) (a.u.) | F0/F |
| 0 | 98.5 | 1.00 |
| 2 | 85.1 | 1.16 |
| 4 | 74.6 | 1.32 |
| 6 | 66.1 | 1.49 |
| 8 | 59.3 | 1.66 |
| 10 | 53.5 | 1.84 |
Analytical Methodologies for Compound Characterization
Rigorous analytical characterization is crucial to ensure that the biological activity observed is attributable to the compound of interest and not an impurity. This involves confirming the structure and assessing the purity of each synthesized batch.
Chromatographic techniques are fundamental for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is the standard method. A sample of the compound is injected onto a column (e.g., a C18 reverse-phase column), and the components are separated based on their differential partitioning between the mobile and stationary phases. The output chromatogram shows peaks corresponding to the different components, and the purity is calculated based on the relative area of the main peak. For registration and quality control, a purity level of >95% is typically required.
Furthermore, during synthesis, there is a potential for the formation of positional isomers (e.g., if the propoxy group were to attach at the ortho- or meta- position of the benzoic acid instead of the para- position). Specialized chromatographic methods, sometimes involving different column chemistries or mobile phase conditions, can be developed to resolve and quantify such isomers, ensuring the isomeric integrity of the final compound. mdpi.com
Spectroscopic methods are used not just for final structural confirmation but also as critical tools for monitoring the progress of a chemical reaction. nih.gov In the synthesis of this compound from 4-propoxybenzoic acid and 4-fluorobenzylamine (B26447), chemists would use spectroscopy to confirm the conversion of starting materials to the desired amide product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can track the reaction's progress. For example, the characteristic ¹H NMR signal for the carboxylic acid proton of 4-propoxybenzoic acid (typically >10 ppm) would diminish, while a new amide N-H proton signal (around 8-9 ppm) would appear and grow in intensity. Similarly, ¹⁹F NMR would be used to monitor the environment of the fluorine atom. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for tracking changes in functional groups. The synthesis would be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid starting material and the appearance of the characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H bands in the product. researchgate.net
Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS or LC-MS can provide rapid snapshots of the reaction mixture. waters.com The reaction is monitored by observing the depletion of the ions corresponding to the mass-to-charge ratios (m/z) of the starting materials and the concurrent appearance of the ion corresponding to the m/z of the this compound product. This is particularly useful for confirming that the desired bond has been formed. nih.govresearchgate.net
Bioassay Development and Optimization
Following discovery via HTS, a compound like this compound must be evaluated in more refined biological assays. Bioassay development is a complex process aimed at creating a reliable, reproducible, and biologically relevant system to quantify the compound's effect. nih.gov
The development process involves several key stages:
Assay Selection: Choosing an appropriate assay format that reflects the compound's proposed mechanism of action. This could be an enzymatic assay, a binding assay, or a cell-based assay measuring a downstream functional outcome (e.g., inhibition of cytokine release, modulation of a signaling pathway).
Optimization of Conditions: Key parameters such as incubation time, temperature, pH, and the concentrations of reagents (e.g., enzyme, substrate, cells) are systematically varied to achieve optimal assay performance. The goal is to maximize the signal-to-background ratio and ensure the assay is sensitive enough to detect the compound's activity.
Validation: The assay is rigorously validated to assess its performance characteristics, including precision, accuracy, and robustness. Statistical tools are used to determine metrics like the Z'-factor, which indicates the suitability of the assay for screening applications.
For this compound, an optimized bioassay would be used to generate a dose-response curve, from which a precise IC₅₀ or EC₅₀ value (the concentration of the compound that elicits a half-maximal inhibitory or effective response, respectively) can be determined. This value is a critical measure of the compound's potency and is used to guide further chemical modifications in structure-activity relationship (SAR) studies.
Future Research Directions and Research Gaps for N 4 Fluorobenzyl 4 Propoxybenzamide
The continued investigation of N-(4-fluorobenzyl)-4-propoxybenzamide and its derivatives is crucial for unlocking their full therapeutic potential. The following sections outline key areas where future research efforts could be concentrated to deepen the understanding of this compound, optimize its properties, and accelerate its development.
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(4-fluorobenzyl)-4-propoxybenzamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves coupling 4-propoxybenzoic acid with 4-fluorobenzylamine using carbodiimide-based reagents (e.g., DCC or EDCI) and catalysts like HOBt to activate the carboxyl group. Key steps include:
- Step 1: Activation of 4-propoxybenzoic acid with DCC/HOBt at low temperatures (-50°C to 0°C) to form an active ester intermediate.
- Step 2: Reaction with 4-fluorobenzylamine in anhydrous DMF or THF under inert atmosphere.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Yield Optimization:
- Use high-purity starting materials (≥98%) to minimize side reactions.
- Monitor reaction progress with TLC or LC-MS to adjust stoichiometry (1:1.2 molar ratio of acid to amine).
- Temperature control during coupling prevents racemization or decomposition .
How should researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Combine orthogonal analytical techniques:
- HPLC: Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm purity ≥95%.
- NMR: Compare and spectra with computational predictions (e.g., DFT-based tools) to verify substituent positions:
- Expected signals: Aromatic protons (δ 7.2–7.8 ppm), propoxy methylene (δ 3.9–4.1 ppm), and fluorobenzyl NH (δ 6.5–7.0 ppm).
- Mass Spectrometry: ESI-MS should show [M+H] at m/z 302.1 (CHFNO) .
Advanced Research Questions
How do substituents on the benzamide and fluorobenzyl moieties influence biological activity?
Structure-Activity Relationship (SAR) Insights:
- Propoxy Chain: Longer alkoxy groups (e.g., propoxy vs. methoxy) enhance lipophilicity, improving blood-brain barrier penetration in neuroactive studies .
- Fluorine Position: Para-fluorine on the benzyl group increases metabolic stability and target binding affinity (e.g., σ-receptor interactions) compared to ortho/meta substitutions .
- Amide Linkage: Replacing the amide with ester groups reduces hydrolytic stability but may alter pharmacokinetics .
Experimental Design:
- Synthesize analogs with systematic substituent variations.
- Evaluate bioactivity in receptor-binding assays (e.g., radioligand displacement) and ADMET profiling (e.g., microsomal stability) .
Table 1: Substituent Effects on IC (Example Data)
| Substituent (R) | IC (nM) | LogP |
|---|---|---|
| -OCHCHCH (propoxy) | 12 ± 2 | 3.1 |
| -OCH (methoxy) | 45 ± 5 | 2.4 |
| -F (para) | 8 ± 1 | 2.9 |
How can crystallographic data resolve contradictions in reported molecular conformations?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Resolve discrepancies in bond angles (e.g., amide C-N vs. C=O torsion angles) by comparing experimental data with computational models (e.g., Mercury CSD).
- Key Parameters:
- Bond Lengths: C-F (1.34 Å), amide C=O (1.23 Å).
- Dihedral Angles: Fluorobenzyl ring vs. benzamide plane (typically 60–80° for minimized steric clash) .
Case Study: A 2025 study resolved conflicting NMR assignments by confirming a twisted conformation in the solid state, explaining solvent-dependent NMR shifts .
What strategies mitigate batch-to-batch variability in biological assay results?
Methodological Answer:
- Standardized Synthesis: Fix reaction parameters (e.g., 24 hr reaction time, 25°C).
- QC Protocols:
- Assay Controls: Include positive controls (e.g., cisapride for gastrokinetic studies) and vehicle-matched blanks .
How can researchers reconcile conflicting data on metabolic stability across species?
Methodological Answer:
- In Vitro Systems: Compare liver microsomes from human, rat, and dog. Monitor phase I metabolites (e.g., hydroxylation at propoxy chain) via LC-MS/MS.
- Key Findings:
- Human CYP3A4 primarily oxidizes the propoxy group, while rat CYP2D6 favors fluorobenzyl dealkylation.
- Use deuterated analogs (e.g., -OCDCDCD) to block metabolic hotspots and validate pathways .
Table 2: Metabolic Half-Life (T) Across Species
| Species | T (min) | Major Enzyme |
|---|---|---|
| Human | 45 ± 5 | CYP3A4 |
| Rat | 22 ± 3 | CYP2D6 |
| Dog | 60 ± 8 | CYP2C9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
